(E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Description
(E)-3-(2-methylfuran-3-yl)-6-(4-methylstyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a useful research compound. Its molecular formula is C17H14N4OS and its molecular weight is 322.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioactivity
The novel series of 3,6-disubstituted 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles, which are chemically related to the compound of interest, have been synthesized and investigated for their bioactivity. These compounds were evaluated for their inhibitory activity against E. coli methionine aminopeptidase, with some displaying significant inhibitory activity, highlighting their potential as antimicrobial agents Li et al., 2010.
Antioxidant and Anticancer Properties
Research has also explored the in vitro antioxidant properties of triazolo-thiadiazoles, with certain derivatives demonstrating potent antioxidant activity compared to standard antioxidants. Additionally, these compounds exhibited dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines, suggesting their potential as anticancer agents Sunil et al., 2010.
Antitumor Activity
A new series of 3,6-disubstituted triazolo[3,4-b]thiadiazole derivatives have been synthesized and evaluated for their cytotoxic activity against a panel of 60 human cancer cell lines. Some derivatives showed inhibitory effects on the growth of a wide range of cancer cell lines, indicating their potential antitumor activity Ibrahim, 2009.
Antimicrobial Activity
Fused 1,2,4-triazoles, including 6-(aryl)-3-(5-nitrofuran-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and related compounds, have been synthesized and shown to possess interesting antibacterial activity, especially against Staphylococcus aureus. This underscores the relevance of these compounds in developing new antimicrobial agents Badr & Barwa, 2011.
Pharmacological Activities
The pharmacological evaluation of condensed heterocyclic 6-substituted-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole derivatives has revealed significant anti-inflammatory and analgesic potentials with very low ulcerogenic indices, suggesting their utility in developing safer anti-inflammatory drugs Amir et al., 2007.
Properties
IUPAC Name |
3-(2-methylfuran-3-yl)-6-[(E)-2-(4-methylphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11-3-5-13(6-4-11)7-8-15-20-21-16(18-19-17(21)23-15)14-9-10-22-12(14)2/h3-10H,1-2H3/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSNYPHGXDCHJSF-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C4=C(OC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C4=C(OC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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